molecular formula C17H23NOS B8448036 N-(Adamantan-1-ylmethyl)-5-methylthiophene-2-carboxamide

N-(Adamantan-1-ylmethyl)-5-methylthiophene-2-carboxamide

Cat. No. B8448036
M. Wt: 289.4 g/mol
InChI Key: YSESYDXOFGFOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133204B2

Procedure details

To a 2 mL reaction vial is added adamantylmethylamine (0.15 mL, 0.2M in toluene), 5-methylthiophene-2-carboxylic acid (0.15 mL, 0.2M in dimethylacetamide), 2-chloro-1,3-dimethylimidazolinium chloride (0.20 mL, 0.2M in ACN), and TEA (0.20 mL, 0.2M in toluene). The mixture is placed on a shaker and heated to 50° C. for 16 h. The mixture is cooled to RT and diluted with 1M aqueous sodium hydroxide (0.5 mL). The resulting mixture is extracted with 50% EtOAc-hexane (3×0.5 mL) and purified over benzenesulfonic acid ion exchange resin (eluted with 50% EtOAc-hexane) to afford the title compound. LC/MS: (M+1)=290.19; RT=1.33 min.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11][NH2:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH3:13][C:14]1[S:18][C:17]([C:19](O)=[O:20])=[CH:16][CH:15]=1.[Cl-].ClC1N(C)CC[NH+]1C>[OH-].[Na+]>[C:1]12([CH2:11][NH:12][C:19]([C:17]3[S:18][C:14]([CH3:13])=[CH:15][CH:16]=3)=[O:20])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CN
Name
Quantity
0.15 mL
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
[Cl-].ClC1[NH+](CCN1C)C
Name
TEA
Quantity
0.2 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 mL reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to RT
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with 50% EtOAc-hexane (3×0.5 mL)
CUSTOM
Type
CUSTOM
Details
purified over benzenesulfonic acid ion exchange resin (eluted with 50% EtOAc-hexane)

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CNC(=O)C=2SC(=CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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